Product packaging for 3-[(Pyridin-2-yl)methyl]phenol(Cat. No.:CAS No. 55506-50-8)

3-[(Pyridin-2-yl)methyl]phenol

Cat. No.: B8692477
CAS No.: 55506-50-8
M. Wt: 185.22 g/mol
InChI Key: QFKUKZSVDJJHLD-UHFFFAOYSA-N
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Description

General Context of Pyridyl-Phenol Scaffolds in Coordination and Supramolecular Chemistry

Pyridyl-phenol scaffolds are foundational in the construction of complex chemical architectures. Their utility stems from the dual nature of their functional groups: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the phenol (B47542) group are both potential donor atoms for metal chelation. This allows them to form stable complexes with a wide variety of metal ions, including transition metals and lanthanides.

In coordination chemistry, these scaffolds can act as ligands, binding to metal centers to create compounds with tailored electronic, magnetic, and catalytic properties. For instance, research has shown that related pyridyl-phenol ligands can form complexes with copper(II), iron(III), cobalt(II), and nickel(II), with the deprotonated phenolate (B1203915) form participating in the coordination. bohrium.com The resulting metal-ligand complexes often exhibit enhanced biological activities compared to the individual ligands. bohrium.com

Beyond discrete coordination complexes, these scaffolds are instrumental in supramolecular chemistry. tandfonline.com The phenolic hydroxyl group is a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This enables the formation of extended, non-covalent networks, such as polymeric grids and hydrogen-bonded assemblies. tandfonline.combeilstein-journals.org The specific geometry of the ligand dictates the structure of the resulting supramolecular assembly, leading to the creation of materials like molecular cages and multi-dimensional coordination polymers. rsc.orgshu.ac.uk

Significance of Bifunctional Ligand Design in Advanced Chemical Systems

The structure of 3-[(Pyridin-2-yl)methyl]phenol is an excellent example of a bifunctional ligand. Bifunctional molecules consist of two distinct active moieties connected by a linker, a design principle that allows for more sophisticated chemical functions than monofunctional molecules. nih.gov This "two-headed" approach is a powerful strategy in developing advanced chemical systems for catalysis, chemical biology, and materials science. nih.govchinesechemsoc.org

In these systems, each part of the molecule has a specific role. For this compound, the pyridine unit can act as a metal-binding site or a Lewis basic center, while the phenol unit can act as a proton donor, or, upon deprotonation, an anionic oxygen ligand. nih.gov This bifunctionality is crucial in cooperative catalysis, where one part of the ligand might bind to a metal center to activate a substrate, while the other part interacts with a reactant to facilitate a key bond-forming or bond-breaking step. chinesechemsoc.org For example, bifunctional phosphine (B1218219) ligands incorporating a basic group have been designed for gold catalysis, where the basic site assists in deprotonating a nucleophile, thereby accelerating the reaction. chinesechemsoc.org Similarly, in cancer research, bifunctional ligands have been designed to both modulate protein aggregation and restore metal binding to mutated proteins. rsc.org

The design of the linker connecting the two functional ends is also critical, as it controls the spatial relationship and orientation between them, which is essential for achieving the desired cooperative effect. nih.gov

Research Trajectories Involving Bridged Pyridyl-Phenol Motifs

The methylene (B1212753) group in this compound serves as a simple, flexible bridge connecting the pyridyl and phenolic rings. This structural motif, where two or more functional units are held in a specific spatial arrangement by a linker, is a key area of modern chemical research. In polynuclear coordination chemistry, such ligands are used to bridge multiple metal centers, creating di- or polynuclear complexes. acs.org

These bridged systems are of significant interest because the proximity of the metal centers can lead to unique magnetic, electronic, or reactive properties that are not observed in their mononuclear counterparts. shu.ac.ukacs.org The nature of the bridging ligand plays a critical role in mediating the communication and interaction between the metal ions. acs.org For example, heterodinuclear ruthenium-platinum complexes linked by bridging 2,3-bis(pyridyl)pyrazinyl ligands have been synthesized and studied for their potential applications, with the bridging ligand's electronic properties influencing the reactivity of the metal centers. acs.org

Research in this area also focuses on constructing coordination polymers and metal-organic frameworks (MOFs). By using polypyridyl ligands to bridge metal-containing subunits, chemists can design materials with specific network topologies and functionalities. shu.ac.uk The flexibility or rigidity of the bridging ligand is a key factor in directing the final structure, whether it be a discrete, self-assembled cage or an extended polymeric network. shu.ac.ukacs.org The study of such systems is crucial for the rational design of materials with applications in areas like molecular magnetism and catalysis. shu.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO B8692477 3-[(Pyridin-2-yl)methyl]phenol CAS No. 55506-50-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55506-50-8

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

3-(pyridin-2-ylmethyl)phenol

InChI

InChI=1S/C12H11NO/c14-12-6-3-4-10(9-12)8-11-5-1-2-7-13-11/h1-7,9,14H,8H2

InChI Key

QFKUKZSVDJJHLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC2=CC(=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 3 Pyridin 2 Yl Methyl Phenol and Its Derivatives

Strategic Approaches to the Construction of the Pyridyl-Phenol Core

The construction of the fundamental pyridyl-phenol framework can be approached in several ways, with two prominent strategies being palladium-catalyzed cross-coupling reactions and reductive amination sequences.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl moieties. libretexts.orgwikipedia.orgrsc.org This strategy can be employed to construct a direct bond between the pyridine (B92270) and phenol (B47542) rings, which can be subsequently modified. A typical approach involves the reaction of a pyridylboronic acid with a halogenated phenol derivative (or vice versa) in the presence of a palladium catalyst and a base. rsc.orglanl.gov While this method forms a direct pyridyl-phenol linkage, subsequent steps would be required to introduce the methylene (B1212753) bridge. A more direct application involves coupling a benzyl (B1604629) halide with a pyridyl aluminum reagent, a method that has proven effective for producing pyridyl-arylmethane derivatives. organic-chemistry.org

Reductive Amination: A more direct and convergent approach to synthesizing the target molecule and its analogs is through reductive amination. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of an aldehyde with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.org For the synthesis of related structures like 2-[(pyridin-3-ylamino)methyl]phenol (B1633523), a two-step, one-pot procedure is highly effective. This involves the initial condensation of an aminopyridine with a salicylaldehyde (B1680747) derivative to form a Schiff base (imine), followed by in-situ reduction with a hydride reducing agent such as sodium borohydride (B1222165). nih.gov This strategy directly installs the -CH₂-NH- linkage, which is structurally analogous to the -CH₂- bridge in the target compound. By selecting appropriate precursors, this method can be adapted to synthesize 3-[(pyridin-2-yl)methyl]phenol.

Table 1: Comparison of Strategic Synthetic Approaches
StrategyKey ReactionBond FormedPrecursorsAdvantages
Suzuki-Miyaura CouplingPd-catalyzed C-C couplingAryl-ArylAryl halide, Arylboronic acidHigh functional group tolerance, well-established
Reductive AminationImine formation & reductionC-N and C-C (benzyl)Aldehyde, AmineConvergent, often one-pot, directly forms the bridge

Precursor Synthesis and Functional Group Transformations

The success of any synthetic strategy relies on the availability of suitable precursors and the efficient transformation of functional groups.

Precursor Synthesis: For Suzuki-Miyaura coupling, the required organoboron compounds are generally stable, easy to prepare, and have low toxicity. organic-chemistry.org Pyridylboronic acids or their esters can be synthesized from the corresponding halopyridines. For reductive amination pathways, the precursors are typically commercially available aldehydes and amines. For instance, the synthesis of 2-[(pyridin-3-ylamino)methyl]phenol utilizes 3-aminopyridine (B143674) and salicylaldehyde. nih.gov

Functional Group Transformations:

Protection/Deprotection: Phenolic hydroxyl groups are often protected during synthesis to prevent unwanted side reactions. A common protecting group is the methyl ether, which is stable under many reaction conditions. The final step of the synthesis would then involve demethylation to reveal the free phenol. This can be achieved using reagents like boron tribromide (BBr₃). This two-step process of Suzuki coupling followed by demethylation has been successfully used to prepare pyridine-phenolic ligands in high purity. lanl.gov

Reduction of Intermediates: In reductive amination, the key transformation is the reduction of the C=N double bond of the imine intermediate. Sodium borohydride (NaBH₄) is a common and effective reagent for this purpose. nih.gov Other specialized reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also widely used as they can selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.comsigmaaldrich.com

Mechanistic Considerations in Key Bond-Forming Reactions

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki reaction is well-established and generally involves three main steps: libretexts.orgwikipedia.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) organopalladium complex. wikipedia.org This step is often rate-limiting.

Transmetalation: The organoboron compound (R²-BY₂), after activation by a base, transfers its organic group (R²) to the palladium complex, displacing the halide and forming a new diorganopalladium(II) species. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. rsc.org

Mechanism of Reductive Amination: This reaction proceeds in two distinct stages: wikipedia.org

Imine Formation: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a hemiaminal intermediate, which then undergoes dehydration (loss of a water molecule) to form an imine (or Schiff base). This step is typically reversible and often favored by slightly acidic conditions to facilitate water elimination.

Regioselective Synthesis of Substituted this compound Analogues

Controlling the position of substituents on the aromatic rings is essential for developing structure-activity relationships in medicinal chemistry.

The regioselectivity of the final product is often dictated by the choice of starting materials. In cross-coupling reactions like the Suzuki coupling, the positions of the halide and boronic acid on the respective aromatic rings predetermine the final connectivity. lanl.gov Similarly, using a pre-substituted 3-hydroxybenzaldehyde (B18108) or a substituted 2-(aminomethyl)pyridine in a reductive amination sequence would yield a regiochemically defined product.

For the functionalization of a pre-formed pyridyl-phenol scaffold, directed C-H activation provides a modern and efficient approach. Palladium-catalyzed C-H bond allylic alkylation, for example, has been shown to have precise reactivity at the ortho C-H bond of electron-rich phenols and naphthols. nih.gov Furthermore, various methods exist for the regioselective functionalization of the pyridine ring at its C2, C3, or C4 positions, often involving the generation of highly reactive intermediates like pyridine carbenes or the use of N-aminopyridinium salts. eurekaselect.comresearchgate.netresearchgate.net These advanced techniques allow for the late-stage introduction of substituents at specific positions, providing access to a diverse library of analogues.

Synthetic Routes to Heteroatom-Modified this compound Derivatives

Replacing one or both of the aromatic rings with other heteroaromatic systems can significantly modulate the compound's properties. Synthetic strategies can be adapted to incorporate these modifications.

A straightforward approach is to utilize a heteroaromatic precursor in place of the pyridine or phenol starting materials. For example, employing a thienyl or furanyl aluminum reagent instead of a pyridyl one in a cross-coupling reaction can produce thiophene (B33073) or furan (B31954) analogues. organic-chemistry.org Similarly, in a reductive amination pathway, one could substitute 2-aminopyridine (B139424) with 2-aminopyrimidine (B69317) or another heteroaryl amine to generate a different heterocyclic core.

The synthesis of pyridyl analogs of thioflavones demonstrates the feasibility of these approaches, where 6-endo cyclization of precursors containing a pyridine ring yields a thiopyrano[2,3-b]pyridin-4-one core. koreascience.kr Such strategies highlight the modularity of modern synthetic methods, allowing for the creation of diverse libraries of compounds where the core scaffold is systematically altered to include different heteroatoms and ring systems. nih.gov

Coordination Chemistry of 3 Pyridin 2 Yl Methyl Phenol As a Ligand

Chelation Modes and Binding Affinities with Transition Metal Ions

3-[(Pyridin-2-yl)methyl]phenol primarily functions as a bidentate N,O-donor ligand. Coordination typically involves the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the phenolate (B1203915) group, which is usually deprotonated upon complexation. The flexibility of the methylene (B1212753) linker allows the ligand to adapt to the preferred coordination geometry of the metal ion. The binding affinity is influenced by factors such as the nature of the metal ion, its oxidation state, and the reaction conditions, including pH and solvent.

In the formation of mononuclear complexes, a single metal ion is coordinated by one or more molecules of the this compound ligand. For instance, with divalent transition metals like copper(II), cobalt(II), or nickel(II), it readily forms complexes of the type [M(L)₂], where 'L' represents the deprotonated ligand. In these complexes, the metal center is typically in a square planar or distorted octahedral geometry, with the remaining coordination sites, if any, occupied by solvent molecules or other co-ligands. The stability of these mononuclear complexes is significantly enhanced by the chelate effect. Palladium(II) has also been shown to form stable mononuclear complexes, which is of interest given the catalytic applications of palladium.

Table 1: Selected Mononuclear Complexes of Pyridine-Phenol Type Ligands and Their Geometries

Metal Ion Ancillary Ligands Coordination Number Geometry
Cu(II) Cl⁻ 5 Square Pyramidal
Ru(II) 2,2'-bipyridine 6 Pseudo-octahedral
Pd(II) Cl⁻, CH₃⁻ 6 Distorted Octahedral
Ni(II) None 4 Square Planar
Co(II) NCS⁻, NCSe⁻ 6 Distorted Octahedral

The phenolate oxygen of the this compound ligand has the capacity to act as a bridging unit between two metal centers, leading to the formation of dinuclear or polynuclear assemblies. In such structures, the ligand adopts a μ-phenoxo bridging mode. This bridging facilitates magnetic exchange interactions between the metal centers, making these complexes of interest for studies in molecular magnetism. For example, dinuclear copper(II) complexes bridged by phenolate oxygens have been synthesized and studied for their magnetic properties, which can range from ferromagnetic to antiferromagnetic depending on the geometry of the bridge. The formation of these higher-order structures can often be controlled by the stoichiometry of the reactants and the choice of solvent.

Coordination Geometry and Ligand Field Effects in Metal Complexes

The coordination of this compound to a metal ion dictates the geometry of the resulting complex. The formation of a six-membered chelate ring is a defining feature. Common geometries observed for transition metal complexes include octahedral, square planar, and tetrahedral arrangements. The specific geometry is a consequence of the metal ion's electronic configuration and the steric demands of the ligands.

The ligand field created by this compound is of intermediate strength. The pyridine nitrogen acts as a σ-donor and a weak π-acceptor, while the phenolate oxygen is a strong σ- and π-donor. This combination of donor atoms influences the splitting of the metal d-orbitals, an effect described by Ligand Field Theory. This d-orbital splitting is responsible for the electronic and magnetic properties of the complexes, including their visible absorption spectra, which give rise to their characteristic colors. The strength of this ligand field can be modulated by the presence of other ligands in the coordination sphere.

Electronic Structure Analysis of this compound Metal Complexes

The electronic structure of metal complexes derived from this compound is characterized by the covalent interactions between the metal d-orbitals and the ligand's molecular orbitals. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in providing detailed insights into the bonding and electronic properties of these complexes.

Impact of Substituent Effects on Coordination Behavior

The coordination properties of this compound can be systematically altered by introducing substituents on either the pyridine or the phenol (B47542) rings. For example, electron-donating groups on the phenolic ring would increase the basicity of the phenolate oxygen, thereby strengthening the metal-oxygen bond. Conversely, electron-withdrawing groups would have the opposite effect.

Similarly, modifying the pyridine ring can influence the pKa of the pyridinium (B92312) ion and its π-accepting ability. Steric hindrance introduced by bulky substituents near the coordinating atoms can also have a profound impact, potentially forcing a change in coordination geometry or even preventing complex formation altogether. These modifications allow for the fine-tuning of the electronic and steric properties of the ligand, which in turn affects the stability, reactivity, and physical properties of the resulting metal complexes.

Investigation of Ligand-Induced Spin State Transitions

In transition metal complexes with certain d-electron counts (typically d⁴ to d⁷), the energy difference between the high-spin (HS) and low-spin (LS) states can be comparable to thermal energy. In such cases, a transition between spin states, known as spin crossover (SCO), can be induced by external stimuli like temperature, pressure, or light.

The ligand field strength of this compound places it in a region where, for some metal ions like iron(II), it could potentially induce spin crossover behavior. While SCO is a well-known phenomenon, its occurrence is highly sensitive to the specific ligand environment. By modifying the ligand with substituents that either increase or decrease the ligand field strength, it is possible to tune the complex towards the spin-crossover region. For instance, adding strong π-accepting groups to the pyridine ring could increase the ligand field splitting, favoring the LS state, while bulky groups that distort the geometry could favor the HS state. The coordination of stronger donor ligands can induce metal-to-ligand electron transfer, resulting in low-spin complexes. This area of research is particularly relevant for the development of molecular switches and sensors.

The scientific literature contains extensive information on the catalytic applications of various pyridine- and phenol-containing ligands. Metal complexes of these related, but structurally distinct, ligands have been widely explored in homogeneous and heterogeneous catalysis. For instance, palladium complexes of certain pyridine-containing ligands are well-known catalysts for cross-coupling reactions. mdpi.commdpi.com Similarly, ruthenium complexes with organometallic ligands have been investigated for hydrogenation reactions. ijrpr.com However, research explicitly detailing the synthesis, characterization, and catalytic activity of metal complexes with the specific ligand this compound in the requested catalytic domains remains elusive.

General concepts that would be relevant to the study of such complexes, should the research become available, include:

Homogeneous Catalysis: In this type of catalysis, the catalyst is in the same phase as the reactants. mdpi.com Metal complexes of this compound would likely be soluble in organic solvents, making them suitable for homogeneous catalytic processes. The electronic and steric properties of the ligand would influence the activity and selectivity of the metal center in reactions such as oxidations, reductions, and cross-couplings.

Heterogeneous Catalysis: To facilitate catalyst separation and recycling, homogeneous catalysts can be immobilized on solid supports. mdpi.comresearchgate.net If catalytically active, complexes of this compound could potentially be anchored to materials like silica, alumina, or polymers to create heterogeneous catalysts. mdpi.com

Mechanistic Investigations: Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. Techniques such as spectroscopy and kinetic studies would be employed to elucidate the role of the this compound ligand in the catalytic process, including ligand exchange, oxidative addition, and reductive elimination steps. mdpi.com

Without specific research data on this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further experimental research is needed to determine the catalytic potential of this specific compound and its metal complexes.

Catalytic Applications Utilizing 3 Pyridin 2 Yl Methyl Phenol Derived Complexes

Chiral Induction in Asymmetric Catalysis with Modified Ligands

As there is no available research on chiral ligands derived from 3-[(pyridin-2-yl)methyl]phenol, this section cannot be populated with specific examples, detailed research findings, or data tables. The scientific community has not yet reported on the modification of this particular compound to create chiral environments for asymmetric catalytic transformations. Therefore, no data on enantiomeric excess (ee%) or specific catalytic protocols involving these hypothetical ligands can be presented.

While the broader class of pyridine-containing chiral ligands has seen significant success in a variety of asymmetric reactions, including hydrogenations, allylic alkylations, and cycloadditions, the potential of this compound as a precursor for such ligands remains an unexplored area of research.

Supramolecular Architectures and Self Assembly Processes

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating 3-[(Pyridin-2-yl)methyl]phenol

The bifunctional nature of this compound, with its hard phenolic oxygen donor and a softer pyridine (B92270) nitrogen donor, makes it a versatile ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. wikipedia.org The pyridine and phenol (B47542) moieties can coordinate to a variety of metal centers, leading to diverse structural motifs. ccspublishing.org.cnjscimedcentral.com The specific coordination mode would depend on factors such as the metal ion's coordination preference, the reaction conditions, and the presence of other coordinating or counter-ions.

For instance, in related systems, pyridyl-substituted phenol-based ligands have been shown to form both binuclear and mononuclear complexes with metals like calcium and cadmium. ccspublishing.org.cn In these structures, the phenolate (B1203915) oxygen can act as a bridging ligand between two metal centers, while the pyridyl nitrogen coordinates to a single metal ion. This bridging capability is a key feature in the formation of extended one-, two-, or three-dimensional networks that are characteristic of coordination polymers and MOFs.

The flexible methylene (B1212753) linker in this compound allows for a range of conformational possibilities, which can influence the final architecture of the resulting coordination polymer. This flexibility can lead to the formation of intricate structures, including helical chains or interpenetrated networks. The choice of metal ion is also crucial; for example, transition metals are known to form a wide variety of coordination complexes with pyridine-containing ligands. wikipedia.org

Table 1: Potential Coordination Modes of this compound in MOFs and Coordination Polymers

Coordination SitePotential RoleResulting Structure
Pyridine NitrogenMonodentate coordinationTermination of a polymer chain or coordination to a metal node
Phenolic OxygenMonodentate or bridging coordinationFormation of dimers, chains, or higher-dimensional networks
Both N and O donorsChelating ligandFormation of stable five- or six-membered rings with a metal center

While no specific MOFs or coordination polymers of this compound are documented in the reviewed literature, the extensive research on similar ligands strongly suggests its potential as a valuable building block in the design of new crystalline materials with interesting structural and functional properties.

Hydrogen Bonding Networks and Non-Covalent Interactions

Hydrogen bonding is a dominant intermolecular force that directs the self-assembly of molecules containing both hydroxyl and pyridyl groups. nsysu.edu.tw In the case of this compound, the phenolic hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of robust hydrogen-bonded chains, rings, or more complex networks in the solid state.

The crystal structures of isomeric compounds provide valuable insights into the likely hydrogen-bonding patterns. For example, in 2-{[(pyridin-2-yl)amino]methyl}phenol, an intramolecular hydrogen bond is observed between the phenol oxygen and the pyridine nitrogen, forming an eight-membered ring. nih.govresearchgate.net Additionally, intermolecular hydrogen bonds lead to the formation of a helical chain. nih.govresearchgate.net In another isomer, 2-[(pyridin-3-ylamino)methyl]phenol (B1633523), the hydroxyl group acts as a hydrogen-bond donor to the pyridine nitrogen of an adjacent molecule, generating a chain. nih.gov This molecule also participates in another hydrogen bond as an acceptor, leading to a layered structure. nih.gov

Based on these related structures, it is highly probable that this compound would also exhibit significant intermolecular hydrogen bonding between the phenolic -OH and the pyridine N atom in its crystal structure. The relative positioning of these groups in the meta-substituted phenol ring would likely favor intermolecular over intramolecular hydrogen bonds, leading to the formation of extended supramolecular assemblies.

Table 2: Expected Non-Covalent Interactions in the Solid State of this compound

Interaction TypeDonorAcceptorPotential Supramolecular Motif
Hydrogen BondingPhenolic -OHPyridine NChains, layers, or 3D networks
π-π StackingPhenyl ringPyridine ringDimers, columnar stacks
C-H···π InteractionsAromatic C-HAromatic ringHerringbone or T-shaped packing

Self-Assembly of this compound-Based Systems in Solution and Solid State

The self-assembly of this compound in both solution and the solid state is driven by the non-covalent interactions discussed previously. In solution, the formation of hydrogen-bonded dimers or small oligomers is conceivable, depending on the solvent and concentration. In non-polar solvents, intermolecular hydrogen bonding would be more favorable, promoting association.

In the solid state, the crystallization process itself is a prime example of self-assembly, where molecules organize into a highly ordered, three-dimensional lattice. The final crystal structure is the result of a delicate balance between various attractive and repulsive forces, with the system adopting the thermodynamically most stable arrangement. For functionalized pyridyl-phenol compounds, this can lead to the formation of complex supramolecular structures. For instance, the self-assembly of functionalized bis(terpyridinyl)arenes can lead to the formation of hexametallomacrocycles. nih.gov

While the specific self-assembled structures of this compound have not been reported, it is reasonable to predict that its crystallization from different solvents could lead to the formation of polymorphs or solvates, each with a unique packing arrangement and network of non-covalent interactions. The understanding and control of this self-assembly process are central to the field of crystal engineering, which aims to design and synthesize new solid-state materials with desired properties.

Host-Guest Chemistry and Molecular Recognition

The structural features of this compound also suggest its potential application in host-guest chemistry and molecular recognition. The molecule itself could act as a guest, being included in the cavity of a larger host molecule. The phenolic and pyridyl groups could provide specific interaction sites for binding within the host.

Conversely, self-assembled structures of this compound could create cavities or channels capable of encapsulating smaller guest molecules. This is a common feature of MOFs and some hydrogen-bonded organic frameworks. The size and shape of the guest would be critical for selective binding, as would the chemical complementarity between the host and guest. For example, the organization of pyridyl binding sites within a macrocyclic host has been shown to be a key factor in its guest-binding properties. acs.org

The ability to form specific non-covalent interactions is the basis of molecular recognition. The hydrogen bonding and π-stacking capabilities of this compound could be exploited to selectively bind to other molecules or ions. While there are no specific studies on the host-guest chemistry of this compound, the principles of supramolecular chemistry suggest that it could be a component in such systems. mdpi.com

Chemosensor Development for Non Biological Analytes

Detection of Specific Metal Ions (Excluding Biological Contexts)

Chemosensors built upon the pyridine-phenol scaffold have demonstrated significant utility in the detection of a range of metal ions. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the phenolic group act as effective coordination sites for metal cations. This interaction often leads to observable changes in the molecule's photophysical properties, forming the basis for colorimetric and fluorometric detection methods.

Colorimetric Sensing Mechanisms

Colorimetric sensors enable the detection of metal ions through a visible color change. This change is typically induced by the coordination of the metal ion to the ligand, which alters the electronic structure of the molecule and, consequently, its absorption spectrum.

Schiff base derivatives, formed by the condensation of an amine and an aldehyde or ketone, are a prominent class of colorimetric sensors incorporating the pyridine-phenol moiety. For instance, a Schiff base prepared by condensing 2,6-aminopyridine with a chromone derivative has been shown to be a sensor for Cu²⁺ ions. The binding of Cu²⁺ to the sensor results in a distinct color change, allowing for naked-eye detection. researchgate.net Similarly, other Schiff bases derived from 2-aminophenol have been synthesized and screened for the detection of metal ions like Cu²⁺, Zn²⁺, and Ni²⁺, where complexation leads to redshifts in their absorption maxima. rsc.org

The sensing mechanism often involves a metal-to-ligand charge transfer (MLCT) or an intramolecular charge transfer (ICT) process upon metal binding. rsc.org These charge transfer events alter the energy gap between the molecule's electronic states, leading to a shift in the absorption of light to a different wavelength, which is perceived as a color change.

Table 1: Examples of Pyridine-Phenol-Based Colorimetric Sensors for Metal Ions

Sensor Type Target Analyte Observable Change
Chromone-functionalized pyridine Schiff base Cu²⁺ Visible color change

Fluorometric Sensing Mechanisms

Fluorometric sensing offers a highly sensitive method for metal ion detection, relying on changes in the fluorescence properties of the sensor molecule upon analyte binding. These changes can manifest as an increase ("turn-on"), decrease ("turn-off"), or shift in the fluorescence emission wavelength.

A notable example is the use of 2-(2'-hydroxyphenyl)pyridine, a simple pyridine-phenolic compound, as a "switch-on" fluorescence sensor for beryllium ions in aqueous conditions. lanl.govresearchgate.netarkat-usa.org In its free form, the ligand may exhibit weak fluorescence. However, upon complexation with beryllium, a rigid chelate is formed, which can lead to a significant enhancement of fluorescence intensity.

Pyridine-derived Schiff bases have also been developed as "turn-on" fluorescent sensors for Al³⁺. These probes exhibit a significant increase in fluorescence intensity upon binding with Al³⁺, with one such sensor showing a low detection limit of 3.2 x 10⁻⁹ M. researchgate.net Other pyridine derivatives have been synthesized and shown to be effective fluorescent sensors for toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The interaction with these metal ions produces distinct fluorescent responses, likely due to the different binding capacities of the metal ion complexes. mdpi.com

The underlying mechanisms for these fluorescence changes are varied and can include:

Chelation-Enhanced Fluorescence (CHEF): Binding to the metal ion restricts intramolecular rotation and vibration, reducing non-radiative decay pathways and thus enhancing fluorescence.

Photoinduced Electron Transfer (PET): In the free sensor, a PET process might quench the fluorescence. Metal ion binding can inhibit this PET process, leading to a "turn-on" response.

Förster Resonance Energy Transfer (FRET): This mechanism involves energy transfer between a donor and an acceptor fluorophore. Metal ion binding can alter the distance or orientation between the donor and acceptor, modulating the FRET efficiency and the resulting fluorescence. nih.gov

Intramolecular Charge Transfer (ICT): Metal ion coordination can influence the ICT process within the sensor molecule, leading to changes in the fluorescence emission. mrforum.com

Table 2: Examples of Pyridine-Phenol-Based Fluorometric Sensors for Metal Ions

Sensor Target Analyte Sensing Mechanism Limit of Detection (LOD)
2-(2'-hydroxyphenyl)pyridine Beryllium "Switch-on" fluorescence Not specified
Pyridine-derived Schiff base HL1 Al³⁺ "Turn-on" fluorescence 3.2 x 10⁻⁹ M researchgate.net
Pyridine-derived Schiff base HL2 Al³⁺ "Turn-on" fluorescence 2.9 x 10⁻⁸ M researchgate.net

Anion Recognition and Sensing Strategies

The pyridine-phenol framework can also be incorporated into receptors for anion recognition. The phenolic hydroxyl group can act as a hydrogen bond donor, while the pyridine ring can be involved in various non-covalent interactions.

A series of artificial 2,2'-bipyridine receptors containing a phenol (B47542) group have been designed and synthesized to evaluate their anion-binding properties for anions such as F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, and H₂PO₄⁻. nih.gov The study revealed that the anion binding abilities of these receptors could be tuned by altering the electronic properties of substituents on the phenyl ring. nih.gov For instance, one receptor demonstrated sensitivity for F⁻ detection without interference from other studied anions, while others were sensitive to H₂PO₄⁻. nih.gov The primary sensing mechanism in such systems is often the formation of hydrogen bonds between the phenolic proton and the anion, which can be monitored by UV-vis titration experiments. nih.gov

Detection of Small Organic Molecules (Excluding Biological Contexts)

The application of pyridine-based compounds extends to the detection of small organic molecules. A study has demonstrated the use of 2-aryl-3-(organylethynyl)pyridine derivatives as fluorescent probes for the detection of benzene and gasoline adulteration. mdpi.com The photophysical characterization of these compounds showed that their excited-state deactivation is influenced by the solvent environment. mdpi.com This solvatochromic behavior allows them to act as optical sensors, where changes in the fluorescence emission can indicate the presence of analytes like benzene in gasoline. mdpi.com

Investigation of Sensing Selectivity and Sensitivity Principles

The selectivity and sensitivity of chemosensors based on the pyridine-phenol framework are governed by several key principles:

Chelation and Cavity Size: The spatial arrangement of the pyridine nitrogen and phenolic oxygen creates a binding pocket. The size and geometry of this pocket can be tailored through synthetic modifications to selectively accommodate metal ions of a specific size and charge.

Electronic Effects of Substituents: The introduction of electron-donating or electron-withdrawing groups onto the pyridine or phenol rings can modulate the electron density of the coordinating atoms. This, in turn, influences the binding affinity and selectivity towards different analytes. For example, in anion recognition, the electron push-pull properties of substituents on the phenyl ring of 2,2'-bipyridine receptors containing a phenol group can tune the anion binding abilities. nih.gov

Hard and Soft Acid-Base (HSAB) Principle: This principle can be used to predict the affinity of the sensor for different metal ions. The nitrogen and oxygen donor atoms are typically hard bases, showing a preference for hard acid metal ions like Al³⁺ and Cr³⁺.

Structural Rigidity: The rigidity of the sensor-analyte complex is crucial for high sensitivity, particularly in fluorescence sensing. A more rigid complex minimizes non-radiative decay, leading to a stronger fluorescent signal.

Intermolecular Interactions: In addition to direct coordination, other interactions such as hydrogen bonding, π-π stacking, and van der Waals forces can contribute to the stability and selectivity of the sensor-analyte complex.

By systematically modifying the structure of the pyridine-phenol ligand, researchers can fine-tune these properties to develop highly selective and sensitive chemosensors for a wide array of non-biological analytes.

Applications in Advanced Materials Science

Incorporation of 3-[(Pyridin-2-yl)methyl]phenol into Polymeric Materials

There is no specific information available in the searched literature regarding the incorporation of This compound as a monomer or additive in polymeric materials. While studies exist on the polymerization of related compounds like aminophenols, which can yield electroactive polymers, similar research on this specific pyridinylmethyl-substituted phenol (B47542) is not documented.

Development of Functional Coatings and Films

Photoactive and Electroactive Materials

The photophysical and electrochemical properties of This compound have not been a subject of detailed investigation in the available literature. Research on other pyridine-containing metal complexes shows their potential in applications like organic light-emitting diodes (OLEDs) and sensors, often exhibiting properties like thermally activated delayed fluorescence (TADF) or luminescence mechanochromism. However, there is no data to confirm similar behavior for materials based on This compound .

Optical and Electronic Properties of this compound-Based Materials

Without studies on materials incorporating this compound, there is no available data on their specific optical and electronic properties, such as absorption and emission spectra, quantum yields, or conductivity.

Stimuli-Responsive Materials Based on Ligand-Metal Interactions

The interaction of the pyridine-phenol structure with metal ions suggests a potential for creating stimuli-responsive materials, where properties could change in response to chemical or physical triggers. The coordination chemistry of mixed pyridine-phenol ligands is a field of study, but specific examples and detailed characterization of stimuli-responsive systems using This compound are absent from the current body of scientific literature.

Theoretical and Computational Studies of 3 Pyridin 2 Yl Methyl Phenol

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-[(Pyridin-2-yl)methyl]phenol, DFT calculations are employed to determine its most stable three-dimensional conformation. By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be calculated.

The process involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that appropriately describe the electronic system. The calculation then iteratively adjusts the positions of the atoms until a minimum energy structure is found. This optimized geometry corresponds to the most probable conformation of the molecule in the gas phase.

Table 1: Predicted Structural Parameters for a Pyridinyl-Phenol Derivative from DFT Calculations This table presents hypothetical yet representative data for this compound, based on typical DFT calculation results for analogous structures.

ParameterValue
Bond Length (C-O)1.36 Å
Bond Length (C-N)1.38 Å
Bond Length (Cphenol (B47542)-CH2)1.51 Å
Bond Length (CH2-Cpyridine (B92270))1.52 Å
Bond Angle (C-O-H)109.5°
Dihedral Angle (Phenol Ring - Pyridine Ring)~65°

Investigation of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule are crucial for understanding its reactivity, stability, and spectroscopic behavior. DFT calculations are used to determine the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, particularly the oxygen atom. The LUMO is likely to be distributed across the electron-deficient pyridine ring. Computational studies on related Schiff base compounds have shown that the HOMO and LUMO are often localized on different aromatic portions of the molecule, indicating a potential for intramolecular charge transfer (ICT). researchgate.netredalyc.org

Table 2: Calculated Electronic Properties for a Pyridinyl-Phenol Derivative This table presents representative data that would be expected from a DFT analysis of this compound.

PropertyCalculated Value (eV)
HOMO Energy-5.85
LUMO Energy-0.95
HOMO-LUMO Gap (ΔE)4.90
Ionization Potential5.85
Electron Affinity0.95

A Molecular Electrostatic Potential (MEP) map can also be generated. This map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the MEP map would show a negative potential around the phenolic oxygen and pyridine nitrogen, and positive potential around the hydroxyl hydrogen.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can model the mechanisms of chemical reactions, identifying intermediates and transition states. This is particularly useful for understanding how this compound might be synthesized or how it might react with other species.

For example, a common synthesis route involves the reduction of a Schiff base precursor. Theoretical calculations could model this reduction pathway. By calculating the potential energy surface, researchers can map the energy changes as the reactants are converted into products. The highest point on this pathway is the transition state, and the energy required to reach it is the activation energy.

Computational studies have been used to elucidate complex, catalyzed reaction pathways, such as the Pd-catalyzed synthesis of carbamates. mdpi.com These studies confirm that a catalyst can lower the activation energy, making a reaction more feasible. mdpi.com A similar approach could be applied to model the synthesis of this compound, comparing different synthetic routes to identify the most energetically favorable one. The calculations would involve locating the transition state structures and computing their energies relative to the reactants and products. mdpi.com

Molecular Dynamics (MD) Simulations of Ligand-Substrate Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While DFT provides a static picture of a single molecule, MD simulations can model the behavior of the molecule in a dynamic environment, such as in a solvent or interacting with a biological target like a protein.

If this compound were being investigated as a ligand for a specific protein receptor, MD simulations could be used to model its binding process. The simulation would place the ligand near the protein's active site and calculate the forces between all atoms over a series of short time steps. The resulting trajectory would reveal how the ligand approaches and settles into the binding pocket, the stability of its binding pose, and the key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex.

These simulations provide valuable insights into the binding affinity and specificity of the ligand, guiding further drug design and optimization efforts.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. Methods like DFT can be used to calculate vibrational frequencies (IR spectroscopy) and chemical shifts (NMR spectroscopy).

For IR spectra, DFT calculations can predict the frequencies and intensities of the vibrational modes of this compound. Key predicted peaks would include the O-H stretch of the phenol group, C-H stretches of the aromatic rings and methylene (B1212753) bridge, and C=C/C=N stretching vibrations within the aromatic rings. Comparing the calculated spectrum with the experimental one helps in assigning the observed peaks.

For NMR spectra, theoretical calculations can predict the 1H and 13C chemical shifts. The accuracy of these predictions is often high enough to aid in the assignment of complex spectra. In studies of related compounds, theoretical calculations of spectroscopic values were found to be in good agreement with experimental data from UV-Vis, NMR, and FTIR studies. researchgate.net

Table 3: Comparison of Hypothetical Experimental and Calculated 1H NMR Chemical Shifts (δ, ppm) for this compound This table illustrates how calculated values are used to support experimental data. Values are representative.

ProtonExperimental δ (ppm)Calculated δ (ppm)
OH9.609.55
Py-H68.508.45
Aromatic H's6.70 - 7.806.65 - 7.75
CH24.104.05

This correlation between predicted and measured data provides strong evidence for structural confirmation and offers a deeper understanding of the molecule's properties.

Advanced Spectroscopic and Mechanistic Characterization

Nuclear Magnetic Resonance (NMR) Studies for Structural and Dynamic Insights

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the arrangement of protons in the molecule. The aromatic protons on the phenol (B47542) and pyridine (B92270) rings would appear in the downfield region, typically between 6.5 and 8.5 ppm, with their specific chemical shifts and coupling patterns revealing their relative positions. The methylene (B1212753) bridge protons (-CH₂-) would likely appear as a singlet in the range of 3.5 to 4.5 ppm. The phenolic hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data by providing information on the carbon skeleton. The carbon atoms of the aromatic rings are expected to resonate in the 110-160 ppm region. The chemical shift of the carbon bearing the hydroxyl group (C-OH) would be significantly influenced by the electron-donating nature of the -OH group. The methylene bridge carbon would appear at a higher field, typically in the 40-50 ppm range.

Predicted NMR Data for 3-[(Pyridin-2-yl)methyl]phenol

Atom TypePredicted Chemical Shift Range (ppm)Notes
Aromatic Protons (Pyridine Ring)7.0 - 8.5Distinct signals for H-3', H-4', H-5', and H-6' positions with characteristic coupling constants.
Aromatic Protons (Phenol Ring)6.5 - 7.5Signals corresponding to H-2, H-4, H-5, and H-6 positions, with splitting patterns determined by their substitution.
Methylene Protons (-CH₂-)3.5 - 4.5Expected to be a singlet.
Hydroxyl Proton (-OH)VariableBroad singlet, position is solvent and concentration dependent.
Aromatic Carbons (Pyridine and Phenol Rings)110 - 160Specific shifts depend on the electronic environment of each carbon.
Methylene Carbon (-CH₂-)40 - 50-

Dynamic NMR studies could further provide insights into conformational changes or restricted rotation around the C-C bond of the methylene bridge, particularly in sterically hindered derivatives or metal complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is an indispensable tool for studying metal complexes of this compound that contain a paramagnetic metal center, such as copper(II). The EPR spectrum provides detailed information about the electronic structure and the coordination environment of the unpaired electron.

For a d⁹ copper(II) complex of this compound, the EPR spectrum is typically characterized by the g-tensor and the hyperfine coupling tensor (A) for the copper nucleus (I = 3/2). In a frozen solution or powdered sample, an axial or rhombic spectrum is usually observed, from which the principal values of the g-tensor (g∥ and g⊥, or gx, gy, and gz) and the A-tensor (A∥ and A⊥, or Ax, Ay, and Az) can be extracted.

The magnitude of the g-values provides information about the covalency of the metal-ligand bonds and the energy separation of the d-orbitals. For instance, in many square planar or tetragonally distorted octahedral Cu(II) complexes, g∥ > g⊥ > 2.0023, which is indicative of a d(x²-y²) ground state. The hyperfine coupling constants are sensitive to the nature of the coordinating atoms and the geometry of the complex. rsc.orgmdpi.comrsc.orgethz.ch The superhyperfine coupling arising from the interaction of the unpaired electron with the nitrogen atom of the pyridine ring can also provide direct evidence of coordination.

X-ray Absorption Spectroscopy (XAS) for Elucidating Metal Oxidation States and Coordination Environments

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that can be used to probe the local geometric and electronic structure of metal atoms in complexes of this compound. XAS is particularly valuable for studying non-crystalline or dilute samples. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is the region near the absorption edge, is sensitive to the oxidation state and the coordination geometry of the absorbing metal atom. ias.ac.inrsc.org For example, the energy of the absorption edge can be used to determine the formal oxidation state of the metal ion. The pre-edge features in the XANES spectrum can provide information about the symmetry of the coordination environment.

The EXAFS region, which consists of oscillations extending several hundred eV above the absorption edge, contains information about the local atomic environment of the absorbing atom. ias.ac.inresearchgate.net Analysis of the EXAFS data can yield precise information about the number, type, and distances of the neighboring atoms, providing a detailed picture of the first coordination sphere of the metal center in a complex with this compound.

Time-Resolved Spectroscopy for Kinetic and Mechanistic Investigations

Time-resolved spectroscopic techniques, such as transient absorption and time-resolved infrared spectroscopy, are powerful methods for studying the kinetics and mechanisms of chemical reactions involving this compound. These techniques allow for the observation of short-lived intermediates and the determination of reaction rates on timescales ranging from femtoseconds to seconds.

For instance, photo-induced processes, such as excited-state proton transfer from the phenolic hydroxyl group or the formation of transient metal-ligand charge transfer states in its complexes, could be investigated using ultrafast transient absorption spectroscopy. diva-portal.orgacs.org By monitoring the temporal evolution of the spectral features of the transient species, the lifetimes of excited states and the rate constants for various photophysical and photochemical processes can be determined.

Time-resolved infrared spectroscopy could be employed to study the kinetics of ligand substitution reactions or changes in the coordination mode of the ligand upon reaction with a metal precursor. The vibrational frequencies of the pyridine and phenol moieties are sensitive to their coordination environment, and changes in these frequencies can be monitored over time to follow the course of a reaction.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Interaction Modes

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and how they are affected by intermolecular interactions, such as hydrogen bonding and coordination to a metal ion.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrational modes of the phenol and pyridine rings, as well as the methylene bridge. The O-H stretching vibration of the phenolic hydroxyl group will give rise to a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. The C=C and C=N stretching vibrations of the aromatic rings will appear in the 1400-1650 cm⁻¹ region. The C-O stretching of the phenol and various C-H bending modes will also be present.

Upon coordination to a metal ion, shifts in the vibrational frequencies of the pyridine ring are expected, providing evidence of metal-ligand bond formation. Changes in the O-H stretching frequency can indicate the involvement of the phenolic oxygen in coordination or a change in the hydrogen-bonding network.

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Notes
O-H Stretch (Phenol)3200 - 3600Broad band, sensitive to hydrogen bonding.
Aromatic C-H Stretch3000 - 3100-
Aliphatic C-H Stretch (Methylene)2850 - 2960-
C=C and C=N Stretch (Aromatic Rings)1400 - 1650Multiple bands expected. Shifts upon metal coordination.
C-O Stretch (Phenol)1200 - 1300-
Aromatic C-H Bending (out-of-plane)700 - 900Pattern is indicative of substitution on the aromatic rings.

Q & A

Q. What are the common synthetic routes for 3-[(Pyridin-2-yl)methyl]phenol, and how is purity validated?

Methodological Answer: Synthesis typically involves coupling reactions such as nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling. For example, pyridinylmethyl groups can be introduced via a Mannich-type reaction using phenol derivatives and pyridine-containing aldehydes. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Purity is validated using HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC) with UV detection. Structural confirmation relies on 1^1H and 13^13C NMR (e.g., aromatic protons at δ 6.8–8.5 ppm, methylene bridge at δ 4.5–5.0 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a methanol/water solution. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) yields parameters like bond lengths (C–C: ~1.39 Å, C–N: ~1.34 Å) and angles, confirming the planar pyridine ring and phenol geometry. Complementary techniques include FT-IR (O–H stretch at 3200–3500 cm1^{-1}, aromatic C=C at 1600 cm1^{-1}) and NMR spectroscopy .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p) level) model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Exact exchange terms (e.g., Becke’s 1993 functional) improve accuracy for thermochemical properties like ionization potentials and electron affinities. Solvent effects are incorporated via the polarizable continuum model (PCM). Validation compares computed vs. experimental UV-Vis spectra (λ_max) and redox potentials .

Table 1: DFT Functionals and Applications

FunctionalApplicationAccuracy (kcal/mol)Reference
B3LYPHOMO-LUMO gaps, geometry optimization±2.4
M06-2XSolvation energy±3.1

Q. How should researchers address contradictions between experimental and computational data for this compound?

Methodological Answer: Discrepancies in properties like dipole moments or reaction energetics require systematic checks:

  • Experimental: Reassess purity (HPLC, elemental analysis), crystallinity (PXRD), and solvent effects.
  • Computational: Test hybrid functionals (e.g., CAM-B3LYP for charge transfer) or include dispersion corrections (e.g., D3BJ). For example, if experimental redox potentials deviate >0.2 V from DFT, re-optimize the solvent model or consider explicit solvent molecules in the simulation .

Q. What strategies improve regioselectivity in derivatizing this compound?

Methodological Answer:

  • Electrophilic substitution: Use directing groups (e.g., –OH in phenol) to favor para/ortho positions. For example, nitration with HNO3_3/H2_2SO4_4 at 0°C yields para-nitro derivatives.
  • Cross-coupling: Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) target pyridine’s α-position. Steric effects from the methylene bridge can be mitigated using bulky ligands (e.g., XPhos) .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Methodological Answer:

  • Antimicrobial: Broth microdilution (MIC assays) against Gram-positive/negative bacteria.
  • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Enzyme inhibition: Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate). Molecular docking (AutoDock Vina) predicts binding modes to targets like kinases or GPCRs .

Methodological Notes

  • Data Conflicts: Cross-validate spectral data (NMR, IR) with computational models and replicate experiments.
  • Advanced Tools: SHELX software (structure refinement) and Gaussian 16 (DFT) are recommended for rigorous analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.